molecular formula C9H8ClN B1585455 2-(4-Chlorophenyl)propanenitrile CAS No. 2184-88-5

2-(4-Chlorophenyl)propanenitrile

Cat. No.: B1585455
CAS No.: 2184-88-5
M. Wt: 165.62 g/mol
InChI Key: GIZHRKQXPROIGC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)propanenitrile is an organic compound with the molecular formula C9H8ClN. It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, which is further substituted with a 4-chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Chlorophenyl)propanenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)propanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The nitrile group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Sodium or potassium cyanide in ethanol for halogenoalkane substitution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 2-(4-Chlorophenyl)propanamine.

    Hydrolysis: 2-(4-Chlorophenyl)propanoic acid.

Scientific Research Applications

2-(4-Chlorophenyl)propanenitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: It is used in the development of pharmaceutical agents due to its potential biological activity.

    Material Science: It is explored for its properties in the development of new materials.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)propanenitrile: Similar structure with a bromine atom instead of chlorine.

    2-(4-Fluorophenyl)propanenitrile: Similar structure with a fluorine atom instead of chlorine.

    2-(4-Methylphenyl)propanenitrile: Similar structure with a methyl group instead of chlorine.

Uniqueness

2-(4-Chlorophenyl)propanenitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity compared to its analogs. The chlorine atom can affect the compound’s electronic properties, making it distinct in its chemical behavior and applications.

Properties

IUPAC Name

2-(4-chlorophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZHRKQXPROIGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10944446
Record name 2-(4-Chlorophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2184-88-5
Record name 4-Chloro-α-methylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2184-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)propiononitrile
Source ChemIDplus
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Record name 2-(4-Chlorophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenyl)propiononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.881
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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